molecular formula C15H16N6 B2741316 N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1257548-41-6

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No. B2741316
CAS RN: 1257548-41-6
M. Wt: 280.335
InChI Key: DFYKKKUGVSCVRO-UHFFFAOYSA-N
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Description

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a role in regulating immune responses. CPI-444 has shown potential as a therapeutic agent in cancer treatment, particularly in combination with other immunotherapies.

Scientific Research Applications

Cancer Therapy: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer treatment. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine. These compounds were synthesized as novel CDK2 inhibitors . Notably:

Antitumor Activity and Cell Cycle Alteration

Compound 14, in particular, displayed potent dual activity against cancer cell lines and CDK2. It induced significant alterations in cell cycle progression and apoptosis within HCT cells. These findings suggest its potential as an antitumor agent .

In Silico ADMET Studies

In silico studies predicted suitable pharmacokinetic properties for these compounds. Their drug-likeness profiles were favorable, enhancing their potential as therapeutic agents .

Imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin Derivatives

Another study explored imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. While not directly related to our compound, it highlights the broader interest in targeting CDKs for cancer therapy .

Heterocyclic Derivatives and Anticancer Activity

In a separate investigation, heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage were synthesized and tested for in-vitro anticancer activity against various cancer cell lines. Although not specific to our compound, this work underscores the importance of exploring novel heterocycles for cancer treatment .

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This interruption of the cell cycle can lead to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

properties

IUPAC Name

N-cyclopentyl-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-2-8-12(9-3-1)21-15-13(10-16-21)14(18-20-19-15)17-11-6-4-5-7-11/h1-3,8-11H,4-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYKKKUGVSCVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

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